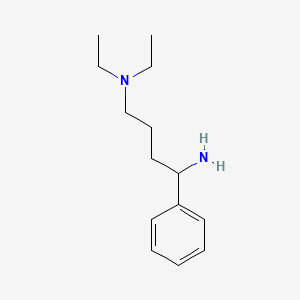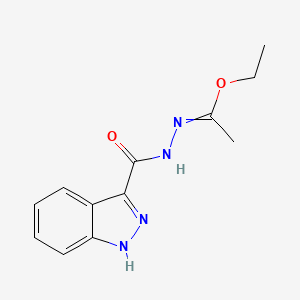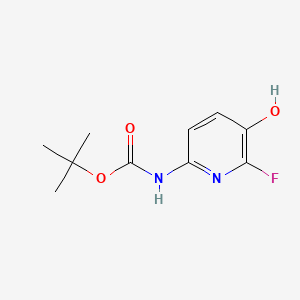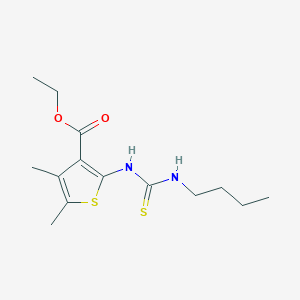
N4,N4-diethyl-1-phenyl-1,4-Butanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N4,N4-diethyl-1-phenyl-1,4-Butanediamine: is an organic compound with the molecular formula C14H22N2 It is a derivative of 1,4-butanediamine, where the nitrogen atoms are substituted with diethyl and phenyl groups
準備方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N4,N4-diethyl-1-phenyl-1,4-Butanediamine typically begins with 1,4-butanediamine as the core structure.
Substitution Reactions: The diethyl and phenyl groups are introduced through nucleophilic substitution reactions. Common reagents used include diethylamine and phenyl halides.
Reaction Conditions: These reactions are usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack. Solvents like tetrahydrofuran or dimethylformamide are often used to dissolve the reactants and control the reaction environment.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent product quality and yield.
Catalysts: Catalysts such as palladium on carbon may be used to enhance reaction rates and selectivity.
Purification: The final product is typically purified through recrystallization or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions:
Oxidation: N4,N4-diethyl-1-phenyl-1,4-Butanediamine can undergo oxidation reactions to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines or other reduced derivatives.
Substitution: The compound can participate in further substitution reactions, particularly at the phenyl ring or the nitrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid are commonly used for oxidation.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution Reagents: Halogenated compounds or alkylating agents are used for substitution reactions.
Major Products:
Amine Oxides: Formed through oxidation.
Secondary Amines: Resulting from reduction.
Substituted Derivatives: Various substituted products depending on the reagents used.
科学的研究の応用
Chemistry:
Ligand Synthesis: Used as a precursor for synthesizing ligands in coordination chemistry.
Catalysis: Acts as a catalyst or catalyst precursor in organic reactions.
Biology:
Bioconjugation: Utilized in the modification of biomolecules for research purposes.
Drug Development: Investigated for potential pharmacological activities.
Medicine:
Therapeutic Agents: Explored for its potential use in developing new therapeutic agents.
Diagnostic Tools: Used in the synthesis of compounds for diagnostic imaging.
Industry:
Polymer Production: Employed in the synthesis of specialty polymers.
Material Science: Used in the development of advanced materials with specific properties.
作用機序
Molecular Targets and Pathways:
Enzyme Inhibition: N4,N4-diethyl-1-phenyl-1,4-Butanediamine may act as an inhibitor for certain enzymes, affecting their activity.
Receptor Binding: It can bind to specific receptors, modulating their function and signaling pathways.
Cellular Uptake: The compound may be taken up by cells through passive diffusion or active transport mechanisms, influencing cellular processes.
類似化合物との比較
N,N,N’,N’-Tetramethyl-1,4-butanediamine: Similar structure but with methyl groups instead of diethyl and phenyl groups.
N,N-Diethyl-1,4-butanediamine: Lacks the phenyl group, making it less complex.
1,4-Diaminobutane: The simplest form without any substituents.
Uniqueness:
Structural Complexity: The presence of both diethyl and phenyl groups makes N4,N4-diethyl-1-phenyl-1,4-Butanediamine more structurally complex and versatile.
Reactivity: The compound’s unique substituents provide distinct reactivity patterns compared to simpler analogs.
Applications: Its diverse applications in various fields highlight its versatility and importance in scientific research.
特性
分子式 |
C14H24N2 |
|---|---|
分子量 |
220.35 g/mol |
IUPAC名 |
N',N'-diethyl-1-phenylbutane-1,4-diamine |
InChI |
InChI=1S/C14H24N2/c1-3-16(4-2)12-8-11-14(15)13-9-6-5-7-10-13/h5-7,9-10,14H,3-4,8,11-12,15H2,1-2H3 |
InChIキー |
NYRVXKFQWRJGDK-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)CCCC(C1=CC=CC=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(methoxymethyl)-2,8-dihydro-1H-pyrimido[5,4-e][1,2,4]triazine-5-thione](/img/structure/B14007079.png)
![4-amino-N-[4-[(4-aminophenyl)sulfonylamino]cyclohexyl]benzenesulfonamide](/img/structure/B14007082.png)

![1-[2,6-Bis(4-chlorophenyl)pyridin-4-yl]-2-(dibutylamino)ethanol](/img/structure/B14007089.png)
![N-[(4-amino-2-methoxy-pyrimidin-5-yl)methyl]acetamide](/img/structure/B14007093.png)




![2-[[2-(3,5-Dichlorophenoxy)acetyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007144.png)



